
Dehydrobufotenine
Descripción general
Descripción
Dehydrobufotenine is a naturally occurring alkaloid found in the skin secretions of certain toad species, particularly those belonging to the Bufonidae family . This compound has garnered interest due to its diverse pharmacological activities, including antimicrobial, antifungal, and antiviral properties . It is structurally related to bufotenine, another well-known toad toxin, but exhibits distinct biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dehydrobufotenine can be synthesized through various chemical routes. One common method involves the oxidation of bufotenine using specific oxidizing agents under controlled conditions . The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and reducing production costs. Recent advancements have led to methods that minimize environmental impact and enhance efficiency . These methods often involve the use of green chemistry principles, such as employing environmentally benign solvents and catalysts .
Análisis De Reacciones Químicas
Types of Reactions: Dehydrobufotenine undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for its synthesis from bufotenine.
Reduction: this compound can be reduced to form other derivatives with different pharmacological properties.
Substitution: It can participate in substitution reactions, where functional groups are replaced with others to create new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetone.
Major Products: The major products formed from these reactions include various this compound derivatives, which are often evaluated for their enhanced biological activities .
Aplicaciones Científicas De Investigación
Dehydrobufotenine has a wide range of scientific research applications:
Mecanismo De Acción
Dehydrobufotenine exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membranes of bacteria and fungi, leading to cell lysis.
Antimalarial Activity: It interacts with specific proteins in Plasmodium falciparum, inhibiting their function and leading to parasite death.
Antiviral Activity: It interferes with viral replication by targeting viral enzymes and proteins.
Comparación Con Compuestos Similares
Dehydrobufotenine is unique among similar compounds due to its distinct structure and biological activities. Some similar compounds include:
Marinobufagin: Another toad toxin with potent cardiotonic properties.
This compound stands out due to its broad spectrum of antimicrobial, antifungal, and antiviral activities, making it a versatile compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(2)6-5-8-7-13-9-3-4-10(15)12(14)11(8)9/h3-4,7,13H,5-6H2,1-2H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZDSPVDZKCARG-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CNC3=C2C1=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169256 | |
| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17232-69-8 | |
| Record name | Dehydrobufotenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17232-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017232698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


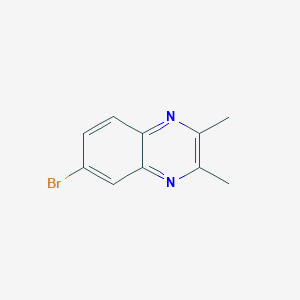
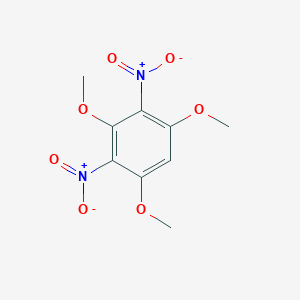
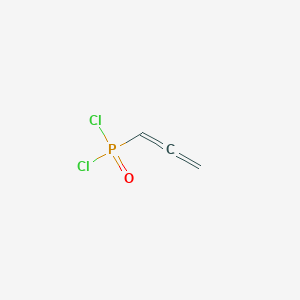
![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)
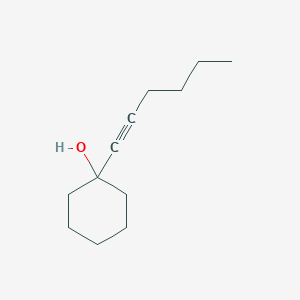
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)
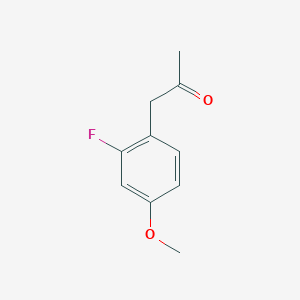
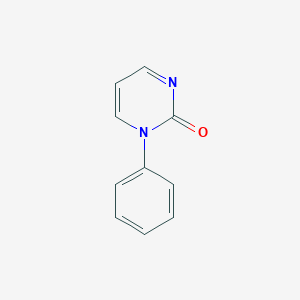
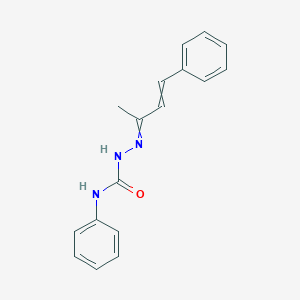



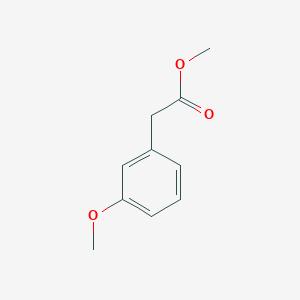
![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)
